4-Chloro-2-nitrobenzyl alcohol is an organic compound with the molecular formula CHClNO and a molecular weight of 189.58 g/mol. It features a benzyl alcohol structure with a chlorine atom at the para position and a nitro group at the meta position of the benzene ring. This compound is known for its reactivity due to the presence of both the hydroxyl and nitro functional groups, making it a versatile intermediate in organic synthesis and pharmaceuticals .
4-Chloro-2-nitrobenzyl alcohol can undergo various chemical transformations:
Several methods have been developed for the synthesis of 4-chloro-2-nitrobenzyl alcohol:
4-Chloro-2-nitrobenzyl alcohol finds applications in:
Several compounds share structural similarities with 4-chloro-2-nitrobenzyl alcohol, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-nitrobenzyl alcohol | Chlorine at ortho position | Different positioning of functional groups |
| Benzyl alcohol | Lacks halogen and nitro groups | Simpler structure without additional reactivity |
| 4-Nitrobenzyl alcohol | Only contains nitro group | No halogen substituent |
4-Chloro-2-nitrobenzyl alcohol is unique due to its combination of both halogen and nitro groups, which enhances its reactivity and potential applications in organic synthesis compared to its analogs .